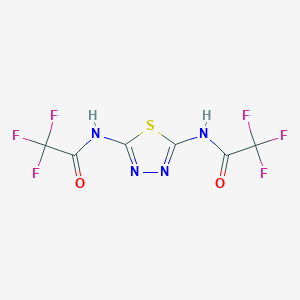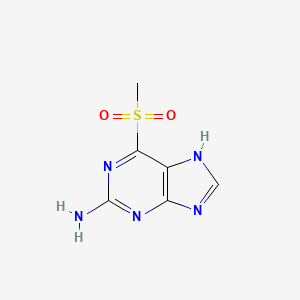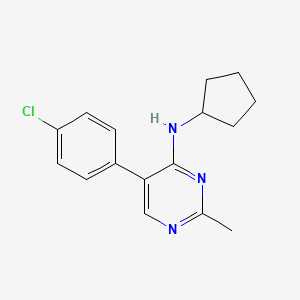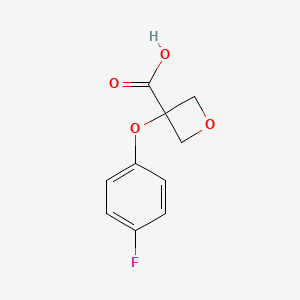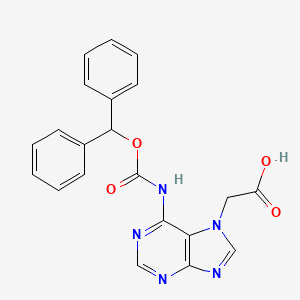
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid is a complex organic compound with the molecular formula C21H17N5O4. It is characterized by the presence of a purine ring system, which is a common structural motif in many biologically active molecules, including nucleotides and certain pharmaceuticals .
Preparation Methods
The synthesis of 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the acylation of the purine derivative with acetic acid . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.
Chemical Reactions Analysis
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to a variety of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryloxycarbonyl group may play a role in modulating the compound’s activity by influencing its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 2-(6-(((Benzhydryloxy)carbonyl)amino)-7H-purin-7-yl)acetic acid include other purine derivatives, such as:
Adenosine: A naturally occurring purine nucleoside with various biological functions.
Allopurinol: A purine analog used in the treatment of gout.
6-Mercaptopurine: An antimetabolite used in cancer therapy.
What sets this compound apart is its unique benzhydryloxycarbonyl group, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C21H17N5O4 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
2-[6-(benzhydryloxycarbonylamino)purin-7-yl]acetic acid |
InChI |
InChI=1S/C21H17N5O4/c27-16(28)11-26-13-24-19-17(26)20(23-12-22-19)25-21(29)30-18(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,12-13,18H,11H2,(H,27,28)(H,22,23,25,29) |
InChI Key |
JVPREMNFIGBKTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)NC3=NC=NC4=C3N(C=N4)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


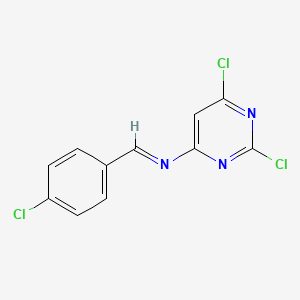
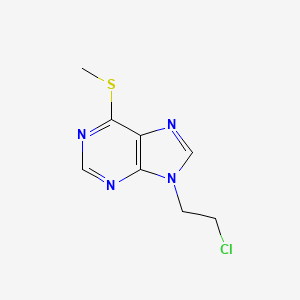
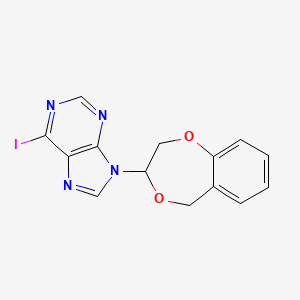


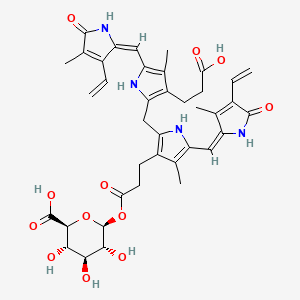
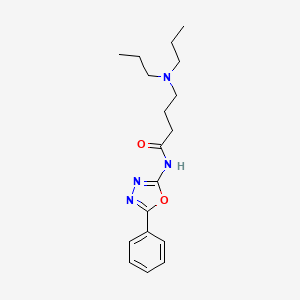

![(E)-2-(2-(Benzo[d][1,3]dioxol-5-yl)vinyl)-6-iodoquinazolin-4(3H)-one](/img/structure/B12926938.png)
